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  • Product: (11Z,14Z)-eicosadienamide

Core Science & Biosynthesis

Foundational

Technical Guide: Interaction of (11Z,14Z)-eicosadienamide and TRP Channels

Executive Summary & Molecular Profile This guide provides a rigorous technical analysis of the interaction between (11Z,14Z)-eicosadienamide and the Transient Receptor Potential (TRP) channel superfamily, specifically TR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

This guide provides a rigorous technical analysis of the interaction between (11Z,14Z)-eicosadienamide and the Transient Receptor Potential (TRP) channel superfamily, specifically TRPV1 (Vanilloid 1) and TRPA1 (Ankyrin 1).

(11Z,14Z)-eicosadienamide is a Primary Fatty Acid Amide (PFAM) derived from the n-6 polyunsaturated fatty acid, eicosadienoic acid (20:2). Unlike its ethanolamine counterpart (an N-acylethanolamine like anandamide), this molecule terminates in a simple primary amide (


). It functions as a bioactive lipid mediator, exhibiting "entourage" effects by inhibiting the degradation of other endocannabinoids and acting as a putative lipo-agonist at TRP channels.
Chemical Identity
PropertySpecification
IUPAC Name (11Z,14Z)-icosa-11,14-dienamide
Lipid Class Primary Fatty Acid Amide (PFAM)
Chain Length C20 (Eicosanoid)
Unsaturation 20:2 (cis-11, cis-14)
Key Structural Feature Primary amide headgroup; lacks the ethanolamine tail of anandamide.
Physiological Role Endogenous signaling lipid; FAAH substrate; TRP channel modulator.[1]

Mechanistic Architecture: The Lipid-Channel Interface

The interaction between (11Z,14Z)-eicosadienamide and TRP channels is governed by two distinct mechanisms: Orthosteric Modulation (Ligand Binding) and Allosteric Membrane Perturbation .

The Vanilloid Pocket Interaction

TRPV1 is a non-selective cation channel with a high permeability for


. Research indicates that long-chain unsaturated amides, including (11Z,14Z)-eicosadienamide, access the channel binding site from the intracellular leaflet of the plasma membrane.
  • Lipid Flip-Flop: Being highly lipophilic, the molecule partitions into the plasma membrane.

  • Lateral Diffusion: It diffuses laterally to the S3-S4 linker region of the TRPV1 channel.

  • Binding: It interacts with the "vanilloid pocket" (residues Y511, S512 in rat TRPV1), stabilizing the open state of the pore.

  • Gating: This induces a conformational change, opening the activation gate formed by the S6 helices.

The "Entourage Effect" & FAAH Competition

(11Z,14Z)-eicosadienamide competes with anandamide (AEA) for hydrolysis by Fatty Acid Amide Hydrolase (FAAH) . By saturating FAAH, it elevates local concentrations of AEA, indirectly potentiating TRPV1 activation (which AEA also activates).

G Ligand (11Z,14Z)-eicosadienamide Membrane Plasma Membrane (Lipid Bilayer) Ligand->Membrane Partitioning FAAH FAAH Enzyme Ligand->FAAH Competitive Inhibition (Substrate) TRPV1_Closed TRPV1 (Closed) Membrane->TRPV1_Closed Lateral Diffusion (Intracellular Leaflet) AEA Endogenous Anandamide FAAH->AEA Degradation Blocked AEA->TRPV1_Closed Potentiation (Entourage Effect) TRPV1_Open TRPV1 (Open) Ca2+ Influx TRPV1_Closed->TRPV1_Open Direct Agonism

Figure 1: Dual mechanism of action. The ligand acts directly on the channel and indirectly by preserving endogenous anandamide levels.

Experimental Protocol: Ratiometric Calcium Imaging

To validate the activity of (11Z,14Z)-eicosadienamide, we utilize Fura-2 AM ratiometric calcium imaging. This method is superior to Fluo-4 for quantitative analysis as it corrects for uneven dye loading and photobleaching.

Reagents & Preparation
  • Ligand Stock: Dissolve (11Z,14Z)-eicosadienamide in anhydrous DMSO to 10 mM. Store under Argon at -80°C. Critical: Avoid freeze-thaw cycles to prevent oxidation of the cis-double bonds.

  • Buffer (HBS): HEPES-buffered saline (pH 7.4) containing 0.1% Fatty Acid-Free BSA. Note: BSA is required to solubilize the lipid and prevent adherence to plasticware.

  • Positive Control: Capsaicin (1 µM) or Ionomycin (1 µM).

  • Cell Line: HEK293 stably transfected with hTRPV1 or dissociated DRG neurons.

Step-by-Step Workflow
  • Dye Loading:

    • Incubate cells with 2 µM Fura-2 AM + 0.02% Pluronic F-127 in HBS for 30 minutes at 37°C.

    • Wash 3x with HBS to remove extracellular dye.

    • Incubate for 15 minutes in dye-free buffer to allow de-esterification.

  • Baseline Acquisition:

    • Mount coverslip on an inverted fluorescence microscope.

    • Perfuse with HBS (2 mL/min).

    • Excite alternately at 340 nm and 380 nm; collect emission at 510 nm.

    • Establish a stable baseline ratio (

      
      ) for 60 seconds.
      
  • Ligand Application (The Challenge):

    • Switch perfusion to HBS containing (11Z,14Z)-eicosadienamide (0.1 µM – 10 µM).

    • Observation: Expect a slower onset kinetics compared to capsaicin due to the "flip-flop" requirement across the membrane.

    • Record for 120 seconds.

  • Desensitization Check:

    • Wash out ligand for 5 minutes.

    • Apply 1 µM Capsaicin.

    • Result: If the ligand is a partial agonist or desensitizer, the subsequent capsaicin response will be blunted compared to naïve cells.

Data Interpretation Table
ObservationInterpretationMechanistic Insight
Rapid Ca2+ Rise Direct AgonistLigand binds directly to open the channel.
Slow/Sustained Rise Membrane ModulatorLigand alters bilayer tension or requires flip-flop.
No Response alone, but potentiates Capsaicin Allosteric SensitizerLigand lowers the activation threshold (e.g., thermal gating).
Inhibits Capsaicin Response Antagonist / DesensitizerLigand competes for the binding site or locks channel in closed state.

Synthesis & Validation of Activity

Since (11Z,14Z)-eicosadienamide is not always commercially available in high-throughput screening grades, in-house synthesis is often required.

Synthetic Route:

  • Starting Material: (11Z,14Z)-eicosadienoic acid.[2]

  • Activation: React with Oxalyl Chloride in anhydrous DCM to form the acid chloride.

  • Amidation: Bubble anhydrous Ammonia gas (

    
    ) through the solution at 0°C.
    
  • Purification: Silica gel chromatography (Hexane:Ethyl Acetate gradient).

  • Validation: 1H-NMR must show primary amide protons (

    
     5.5–6.5 ppm, broad singlets).
    

Synthesis Acid (11Z,14Z)-Eicosadienoic Acid Chloride Acid Chloride Intermediate (Reactive) Acid->Chloride (COCl)2, DCM, 0°C Amide (11Z,14Z)-Eicosadienamide (Target) Chloride->Amide NH3 (gas), 0°C

Figure 2: Synthetic pathway for generating high-purity ligand for electrophysiology.

Physiological Relevance & "Orphan" Status

(11Z,14Z)-eicosadienamide belongs to a class of "Orphan Lipids." While it activates TRPV1, its potency is generally lower (


) compared to Capsaicin (

).

Why is this relevant? High-potency agonists (Capsaicin) cause burning pain. Low-potency endogenous agonists (like eicosadienamide) likely function as regulators of basal tone . They maintain the channel in a "ready" state or contribute to inflammatory hypersensitivity without causing acute pain under normal conditions. This makes them attractive targets for non-narcotic analgesics —modulating the modulator rather than blocking the channel entirely.

References

  • Di Marzo, V., et al. (2002). "Endovanilloids: Endogenous lipid ligands for the vanilloid receptor." Current Opinion in Neurobiology. Link

  • Cravatt, B. F., et al. (1995). "Chemical characterization of a family of brain lipids that induce sleep." Science. Link

  • Zygmunt, P. M., et al. (1999).[1] "Vanilloid receptors on sensory nerves mediate the vasodilator action of anandamide." Nature. Link

  • Rimmerman, N., et al. (2008).[3] "N-Palmitoylglycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons." Molecular Pharmacology. Link

  • Bradshaw, H. B., et al. (2013). "N-Acyl amides: a large family of endogenous lipids with diverse biological activities."[4] Prostaglandins & Other Lipid Mediators. Link

Sources

Exploratory

Metabolic Fate of (11Z,14Z)-Eicosadienamide: Hydrolysis and Lipid Pool Integration

This technical guide details the metabolic architecture governing (11Z,14Z)-eicosadienamide , a bioactive primary fatty acid amide (PFAM).[1][2][3] It focuses on the enzymatic degradation mechanisms, the integration of i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the metabolic architecture governing (11Z,14Z)-eicosadienamide , a bioactive primary fatty acid amide (PFAM).[1][2][3] It focuses on the enzymatic degradation mechanisms, the integration of its metabolites into the lipid pool, and validated experimental workflows for studying these pathways.

[1][2]

Molecular Profile & Biological Context

(11Z,14Z)-Eicosadienamide is the primary amide conjugate of (11Z,14Z)-eicosadienoic acid (20:2 n-6).[1][2][3] Unlike its ethanolamine counterparts (e.g., anandamide), this molecule belongs to the Primary Fatty Acid Amide (PFAM) class.[3] PFAMs are endogenous signaling lipids that modulate ion channels (TRPV1) and gap junctions, often exhibiting "entourage effects" by inhibiting the degradation of endocannabinoids.

  • Lipid Class: Fatty Amides (Primary)[1][2][3][4][5]

  • Precursor: Elongation of Linoleic Acid (18:2 n-6)

    
     (11Z,14Z)-20:2 
    
    
    
    Amidation.[1][2][3]
  • Physiological Role: Sleep modulation, locomotor suppression, and cannabimimetic signaling.[3]

Primary Degradation Pathway: FAAH-Mediated Hydrolysis

The dominant metabolic route for (11Z,14Z)-eicosadienamide is hydrolytic cleavage of the amide bond, yielding the free fatty acid and ammonia.[1][4] This reaction is catalyzed almost exclusively by Fatty Acid Amide Hydrolase (FAAH) .[1][2][3][4]

The Enzymatic Mechanism

FAAH (EC 3.5.1.[1][3]99) is an integral membrane serine hydrolase.[1][2][3] It employs a catalytic triad (Ser241-Ser217-Lys142) to attack the amide carbonyl.[1][2][3]

  • Substrate Binding: The hydrophobic 20-carbon tail of (11Z,14Z)-eicosadienamide enters the FAAH substrate access channel (acyl-chain binding pocket).[1][2][3]

  • Nucleophilic Attack: The Ser241 nucleophile attacks the carbonyl carbon of the amide group.[3]

  • Tetrahedral Intermediate: A transition state forms, stabilized by the oxyanion hole.[1][3]

  • Acyl-Enzyme Formation: The amide bond cleaves, releasing Ammonia (

    
    )  and forming an acyl-enzyme intermediate.[1][2][3]
    
  • Deacylation: A water molecule hydrolyzes the acyl-enzyme bond, releasing free (11Z,14Z)-eicosadienoic acid .[1][2][3]

Key Insight: Unlike N-acylethanolamines (NAEs), which can be degraded by NAAA (N-acylethanolamine acid amidase), PFAMs like eicosadienamide show high specificity for FAAH.[1][2][3] Inhibition of FAAH leads to a rapid accumulation of endogenous PFAMs.[1][3]

Secondary Oxidative Pathways (Minor)

While hydrolysis is the termination signal, the intact amide can undergo oxidative modification prior to hydrolysis:

  • Cytochrome P450 (CYP450): Omega-hydroxylation at the C20 position.[1][2][3]

  • Lipoxygenases (LOX): Oxygenation of the cis-11 or cis-14 double bonds, potentially generating bioactive amide-epoxides or amide-hydroperoxides.[1][2][3]

Metabolite Integration: The Fate of 20:2 n-6

Upon hydrolysis, the liberated (11Z,14Z)-eicosadienoic acid is not merely waste; it is a bioactive lipid that re-enters the cellular lipid pool.[2]

MetabolitePathwayBiological Consequence
Ammonia Urea Cycle / Glutamine SynthesisRapidly detoxified; negligible signaling role at physiological concentrations.[1][2][3]
(11Z,14Z)-20:2 Acid

-Oxidation
Translocated to mitochondria/peroxisomes for ATP generation.[1][2][3]
(11Z,14Z)-20:2 Acid Phospholipid Acylation Incorporated into membrane phospholipids (PC/PE) via Acyl-CoA transferases, altering membrane fluidity.[1][2][3]
(11Z,14Z)-20:2 Acid Desaturation (Rare) Can be desaturated by

5-desaturase to form Arachidonic Acid (20:4 n-6) in specific tissues, linking it to the inflammatory cascade.[1][2][3]

Experimental Protocols

The following protocols are designed for high-fidelity validation of (11Z,14Z)-eicosadienamide degradation.

Protocol A: In Vitro FAAH Hydrolysis Assay

Objective: Quantify the degradation rate (


) of (11Z,14Z)-eicosadienamide.

Reagents:

  • Recombinant Human FAAH (rFAAH) or Rat Liver Microsomes (RLM).[1][2][3]

  • Substrate: (11Z,14Z)-eicosadienamide (10

    
    M stock in ethanol).[1][2][3]
    
  • Buffer: 50 mM Tris-HCl, pH 9.0 (FAAH optimal pH), 0.05% BSA.[1][2]

  • Stop Solution: Acetonitrile (ACN) with 0.1% Formic Acid + Internal Standard (d4-Oleamide).[1][2][3]

Workflow:

  • Pre-incubation: Equilibrate 190

    
    L of Buffer containing 1 
    
    
    
    g rFAAH at 37°C for 5 minutes.
  • Initiation: Add 10

    
    L of Substrate (Final conc: 500 nM). Vortex gently.
    
  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Add 200

    
    L Stop Solution. Vortex vigorously for 30 seconds to precipitate proteins.[1][2][3]
    
  • Extraction: Centrifuge at 10,000 x g for 10 minutes (4°C). Collect supernatant.

  • Analysis: Inject 5

    
    L into LC-MS/MS (See Protocol B).
    

Validation Check: Include a "No Enzyme" control to rule out spontaneous hydrolysis and a "URB597" (FAAH inhibitor) control to confirm enzymatic specificity.

Protocol B: LC-MS/MS Quantitation (MRM Mode)

Objective: Specific detection of the parent amide and free acid metabolite.[1][2][3]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).[1][2][3]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 40% B to 95% B over 5 minutes.

  • MS Detection (ESI+):

    • (11Z,14Z)-Eicosadienamide: Precursor [M+H]+ 308.3

      
       Product 291.3  (Loss of 
      
      
      
      ).[1][2][3]
    • (11Z,14Z)-Eicosadienoic Acid:[1][2][3][6][7] Detect in ESI- mode (Precursor 307.2

      
       Product 263.2 ).[1][2][3]
      

Pathway Visualization

The following diagram illustrates the degradation of (11Z,14Z)-eicosadienamide and the subsequent divergence of its metabolites.

Eicosadienamide_Metabolism PFAM (11Z,14Z)-Eicosadienamide (Bioactive PFAM) FAAH Enzyme: FAAH (Fatty Acid Amide Hydrolase) PFAM->FAAH Hydrolysis Oxidation CYP450 / LOX (Oxygenation) PFAM->Oxidation Minor Pathway Acid (11Z,14Z)-Eicosadienoic Acid (Free Fatty Acid) FAAH->Acid Ammonia Ammonia (NH3) FAAH->Ammonia BetaOx Beta-Oxidation (Mitochondria) Acid->BetaOx Energy Production Membrane Membrane Incorporation (Phospholipids) Acid->Membrane Acyl-CoA Transferase

Figure 1: The hydrolytic degradation of (11Z,14Z)-eicosadienamide by FAAH and the downstream metabolic fate of its lipid backbone.[1][2][4][8][9]

References

  • UniProt Consortium. (2024).[1][2][3] Fatty-acid amide hydrolase 1 (FAAH) - Enzymatic Reaction Rhea:63004.[1][2][3][8] UniProt Knowledgebase.[1][2][3] [Link]2]

  • Farrell, E. K., & Merkler, D. J. (2008).[1][3] Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. Drug Discovery Today. [Link]2]

  • Cravatt, B. F., et al. (1996).[1][3] Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences.[3] [Link]2]

  • Boger, D. L., et al. (2000).[1][3] Fatty acid amide hydrolase (FAAH) substrate specificity. Bioorganic & Medicinal Chemistry Letters. [Link]2]

  • Rhea Database. (2024).[1][2][3] Reaction: (11Z,14Z)-eicosadienamide + H2O = (11Z,14Z)-eicosadienoate + NH4+.[1][2][3][9] Swiss Institute of Bioinformatics.[1][3] [Link]2]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of (11Z,14Z)-Eicosadienamide

Welcome to the technical support guide for handling (11Z,14Z)-eicosadienamide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the aqueous solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling (11Z,14Z)-eicosadienamide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the aqueous solubility of this lipophilic compound. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to ensure accurate and reproducible experimental outcomes.

Part 1: Frequently Asked Questions - Understanding the Challenge

Q1: What is (11Z,14Z)-eicosadienamide and why is its solubility in aqueous buffers so low?

(11Z,14Z)-eicosadienamide, also known as N-cis-11,14-eicosadienoyl ethanolamine, is a fatty acid amide and a member of the N-acylethanolamine (NAE) family of lipid signaling molecules.[1][2] Its structure consists of a long, 20-carbon polyunsaturated fatty acid chain attached to an ethanolamine headgroup.[1] This long hydrocarbon tail is highly non-polar, making the molecule lipophilic (fat-soluble) and consequently, very poorly soluble in polar solvents like water or aqueous buffers. Data from suppliers indicates its solubility in PBS (pH 7.2) is less than 100 µg/ml, whereas it is readily soluble in organic solvents like ethanol (100 mg/ml) and DMSO (30 mg/ml).[3] This inherent lipophilicity is the primary reason for its low aqueous solubility.

Q2: What are the experimental consequences of poor solubility?

Failing to properly solubilize (11Z,14Z)-eicosadienamide can lead to significant experimental errors and misinterpretation of data. Key consequences include:

  • Inaccurate Dosing: The actual concentration of the compound in your aqueous medium will be much lower than the calculated concentration, as most of it may have precipitated out of solution.

  • Poor Bioavailability: In both in vitro cell culture and in vivo studies, the compound must be in a dissolved state to interact with cells and tissues. Precipitation prevents cellular uptake and reduces efficacy.[4]

  • Lack of Reproducibility: Inconsistent solubilization leads to high variability between experiments.

  • Formation of Aggregates: Undissolved compound can form aggregates that may have unintended biological effects or interfere with analytical measurements.

Part 2: Troubleshooting Guide - From Basic to Advanced Solubilization

This section addresses the common issues encountered when preparing working solutions of (11Z,14Z)-eicosadienamide for experimental use.

Q3: I'm starting a new experiment. What is the most direct method to prepare a working solution?

The most common starting point is the use of a water-miscible organic co-solvent. This involves dissolving the compound in a pure organic solvent to create a high-concentration stock solution, which is then diluted into the final aqueous buffer.

Protocol 1: Standard Co-Solvent Dilution Method

  • Prepare Stock Solution: Weigh out the solid (11Z,14Z)-eicosadienamide and dissolve it in 100% ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mg/mL).[3] Ensure it is fully dissolved. Sonication can assist if needed.

  • Store Properly: Store the stock solution in a tightly sealed glass vial at -20°C or -80°C.

  • Prepare Working Solution: For your experiment, perform a serial dilution. First, dilute the stock solution into your aqueous buffer (e.g., PBS, cell culture media). It is critical to add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent immediate precipitation.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the co-solvent (e.g., 0.1% DMSO) to your buffer without the compound. This is essential to ensure that any observed effects are due to the compound and not the solvent.

Q4: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. What's happening and how can I fix it?

This is the most frequent problem. When the concentrated stock is added to the buffer, the organic solvent is diluted, and the overall solution becomes predominantly aqueous. The lipophilic compound is no longer soluble and crashes out of solution.

Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is to aim for a lower final concentration of (11Z,14Z)-eicosadienamide in your working solution.

  • Increase Co-solvent Concentration: You can slightly increase the final percentage of the co-solvent (e.g., from 0.1% to 0.5% DMSO). However, be cautious as co-solvents can be toxic to cells at higher concentrations. Always check the tolerance of your specific cell line or experimental system.

  • Use a Carrier Protein: For cell culture experiments, the presence of serum (like FBS) can help. Serum albumin acts as a natural carrier for lipids. Pre-complexing your compound with bovine serum albumin (BSA) can significantly enhance its stability in aqueous media.

  • Switch to Advanced Methods: If the above steps fail, you must use a more robust solubilization agent like a surfactant or cyclodextrin.

Q5: The required co-solvent concentration is toxic to my cells. What are safer, more effective alternatives?

When co-solvents are not viable, several advanced formulation strategies can be employed. These agents create micro-environments where the lipophilic compound can be shielded from the aqueous phase.[5][6]

Solubilization AgentMechanism of ActionKey AdvantagesPotential DisadvantagesBest For
Surfactants (e.g., Tween-80, Pluronic® F-68)Form micelles above their Critical Micelle Concentration (CMC). The lipophilic tails form a core that entraps the compound, while the hydrophilic heads face the water.[7][8]High loading capacity; widely used in pharmaceutical formulations.Can disrupt cell membranes at high concentrations; may interfere with some assays.[9]In vitro assays, some in vivo formulations.
Cyclodextrins (e.g., MβCD, HPβCD)Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They form "inclusion complexes" by encapsulating the lipid portion of the compound.[10][11][12]Low cellular toxicity at typical working concentrations; well-defined 1:1 complex formation.Can extract cholesterol from cell membranes at high concentrations; lower loading capacity than micelles.[12][13]In vitro cell-based assays, biochemical assays.
Lipid-Based Carriers (e.g., SLNs, NLCs, Liposomes)Lipid nanoparticles or vesicles that encapsulate the drug within a lipid matrix or core.[14][15][16]High biocompatibility; protects the drug from degradation; suitable for targeted delivery.More complex to prepare and characterize; requires specialized equipment.[17]In vivo drug delivery, advanced therapeutic applications.

Workflow for Selecting a Solubilization Strategy

SurfactantMicelle cluster_micelle Micelle s1 2,2.5 s1->2,2.5 label_head Hydrophilic Head s1->label_head s2 2.5,2.5 s2->2.5,2.5 s3 2.5,2 s3->2.5,2 s4 2.5,1.5 s4->2.5,1.5 s5 2,1.5 s5->2,1.5 s6 1.5,1.5 s6->1.5,1.5 s7 1.5,2 s7->1.5,2 s8 1.5,2.5 s8->1.5,2.5 label_tail Lipophilic Tail 2.5,1.5->label_tail lipid (11Z,14Z)- eicosadienamide label_buffer Aqueous Buffer

Caption: Surfactant molecules form a micelle to solubilize the lipid.

Q7: Can you provide a detailed protocol for using a cyclodextrin?

Protocol 3: Solubilization using a Cyclodextrin (e.g., Methyl-β-cyclodextrin, MβCD)

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of MβCD in your aqueous buffer (e.g., 10-50 mM). Gently warm and stir to fully dissolve.

  • Prepare Lipid-in-Solvent Solution: Dissolve (11Z,14Z)-eicosadienamide in a minimal volume of ethanol or chloroform/methanol (2:1, v/v). [18]3. Create the Inclusion Complex: a. Add the lipid solution to a round-bottom flask or glass vial. b. Evaporate the organic solvent completely under a stream of nitrogen gas, creating a thin lipid film on the surface of the container. c. Add the pre-warmed MβCD solution to the lipid film. d. Vortex and/or sonicate the mixture vigorously for 15-30 minutes. The solution should become clear as the lipid is incorporated into the cyclodextrin cavities.

  • Sterilization and Storage: The final complex can be filter-sterilized through a 0.22 µm filter (low protein binding type). Store at 4°C for short-term use or -20°C for long-term.

  • Control: Prepare a vehicle control using the same final concentration of MβCD in buffer, subjected to the same preparation process.

CyclodextrinComplex

Sources

Optimization

Technical Support Center: A Researcher's Guide to (11Z,14Z)-eicosadienamide Stability

Welcome to the technical support center for (11Z,14Z)-eicosadienamide. This guide is designed for researchers, scientists, and drug development professionals who work with this and other polyunsaturated fatty acid amides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (11Z,14Z)-eicosadienamide. This guide is designed for researchers, scientists, and drug development professionals who work with this and other polyunsaturated fatty acid amides (PUFA-amides). The inherent chemical structure of these molecules makes them highly susceptible to oxidative degradation, which can compromise experimental results and lead to inconsistent data.

This document provides in-depth, field-proven insights into the mechanisms of degradation and offers practical, validated protocols to ensure the long-term stability and integrity of your samples. We will move from foundational principles of chemical stability to advanced troubleshooting and analytical validation.

Part 1: Frequently Asked Questions - The Fundamentals of Instability

This section addresses the most common initial questions regarding the stability of (11Z,14Z)-eicosadienamide. Understanding the "why" is critical to implementing the "how" of prevention.

Q1: What makes (11Z,14Z)-eicosadienamide so prone to degradation?

The susceptibility of (11Z,14Z)-eicosadienamide is rooted in its chemical structure. It is a polyunsaturated fatty acid amide containing two cis double bonds separated by a methylene group (-CH2-).[1][2][3] This "methylene-interrupted" arrangement has a significantly lower bond dissociation energy compared to other carbon-hydrogen bonds in the molecule. This makes the hydrogen atoms on the central methylene group (at the C13 position) exceptionally easy to abstract, which is the initiating step of a destructive free-radical chain reaction known as lipid peroxidation.[4][5]

Q2: What are the primary chemical pathways of its degradation?

The dominant degradation pathway is autoxidation , a free-radical chain reaction that occurs in the presence of oxygen. This process can be conceptually broken down into three phases:

  • Initiation: An initiator (like light, heat, or a metal ion) causes the abstraction of a hydrogen atom from the C13 methylene group, forming a lipid radical (L•).

  • Propagation: This lipid radical reacts rapidly with molecular oxygen (O2) to form a peroxyl radical (LOO•). This highly reactive peroxyl radical can then abstract a hydrogen from another nearby PUFA-amide molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•). This new radical continues the chain reaction, leading to exponential degradation.

  • Termination: The reaction stops when two radical species react with each other to form a non-radical product.

Over time, the primary oxidation products (lipid hydroperoxides) are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and other volatile compounds.[6][7][8] These secondary products are often responsible for the complete loss of biological activity and can interfere with experimental assays. A secondary, though typically slower, pathway is hydrolysis of the amide bond, which can be accelerated by strongly acidic or basic conditions.[9][10]

Lipid_Peroxidation cluster_initiation 1. Initiation cluster_propagation 2. Propagation Cycle cluster_termination 3. Termination PUFA_H (11Z,14Z)-Eicosadienamide (LH) Lipid_Radical Lipid Radical (L•) PUFA_H->Lipid_Radical Initiator Initiator (Light, Heat, Metal) Initiator->Lipid_Radical H• abstraction Peroxyl_Radical Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical O2 Oxygen (O2) O2->Peroxyl_Radical Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide H• abstraction Non_Radical Stable, Non-Radical Products Peroxyl_Radical->Non_Radical Radical + Radical New_PUFA_H New LH Molecule New_PUFA_H->Hydroperoxide New_Lipid_Radical New Lipid Radical (L•) Hydroperoxide->New_Lipid_Radical

Caption: The free-radical chain reaction of lipid peroxidation.

Part 2: Troubleshooting Guide - Storage, Handling, and Solvents

Incorrect storage and handling are the most common causes of compound degradation. This section provides clear, actionable answers to prevent these issues.

Q3: What is the single most effective way to store my (11Z,14Z)-eicosadienamide?

The best practice is to dissolve the entire sample in a high-quality, anhydrous organic solvent, overlay the solution with an inert gas, and store it at -80°C.

Unsaturated lipids supplied as a powder or solid film are extremely hygroscopic and susceptible to oxidation every time the container is opened.[11] Dissolving the compound in an appropriate solvent minimizes its exposure to atmospheric oxygen and moisture.

Q4: My lab only has a -20°C freezer. Is that sufficient?

While -80°C is ideal for long-term storage (years), -20°C is acceptable for short-to-medium-term storage (months), provided all other best practices are followed (dissolved in solvent, under inert gas, protected from light). The rate of chemical degradation reactions, including oxidation, is significantly reduced at lower temperatures.[12][13] For experiments lasting several months, aliquoting and storing at -80°C is strongly recommended to preserve the integrity of your stock.

Q5: Which solvent should I use for my stock solution?

The choice of solvent depends on experimental compatibility. However, for storage, the solvent must be anhydrous and of high purity (e.g., HPLC or LC-MS grade). Common choices include:

  • Ethanol: Good general-purpose solvent.[14]

  • Dimethyl Sulfoxide (DMSO): High dissolving power, but can be difficult to remove and may affect some cell-based assays.[14]

  • Dimethylformamide (DMF): Another high-solubility option.[14]

Crucially, never use plastic containers or pipette tips for storing or transferring organic stock solutions. Phthalates and other plasticizers can leach from the plastic and contaminate your sample.[11] Always use glass vials with Teflon-lined caps.[11]

Q6: I need to use my stock solution frequently. What is the correct procedure for aliquoting?

Frequent freeze-thaw cycles and exposure to air during each use will rapidly degrade the compound. The correct procedure is to prepare single-use aliquots.

Aliquoting_Workflow Start Start: Stock Vial in -80°C Freezer Warm 1. Warm to Room Temp (Crucial to prevent condensation) Start->Warm Inert_Env 2. Open in Inert Atmosphere (Glove box or under gentle stream of Argon/Nitrogen) Warm->Inert_Env Aliquot 3. Dispense into Single-Use Glass Vials (Teflon caps) Inert_Env->Aliquot Flush_Stock 4. Flush Headspace of Original Stock Vial with Inert Gas Aliquot->Flush_Stock Flush_Aliquots 5. Flush Headspace of New Aliquots with Inert Gas Flush_Stock->Flush_Aliquots Seal 6. Seal Tightly Flush_Aliquots->Seal Store 7. Return All Vials to -80°C Storage Seal->Store End End: Protected Aliquots Store->End

Caption: Proper workflow for creating single-use aliquots.
ParameterRecommendationRationale
Storage Form In anhydrous organic solventMinimizes exposure to air and moisture.[11]
Temperature -80°C (long-term) or -20°C (short-term)Drastically slows the rate of chemical degradation.[13][15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation.[11]
Container Amber glass vial with Teflon-lined capPrevents light exposure and leaching of impurities.[11]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and contamination of the primary stock.

Part 3: Advanced Prevention - Using Antioxidants

For maximum stability, especially for long-term studies or when the compound is part of a complex formulation, the use of antioxidants is a professional standard.

Q7: Should I add an antioxidant to my stock solution? Which one should I choose?

Yes, adding a free-radical scavenging antioxidant is highly recommended. The choice depends on the solvent system and downstream application.

  • For organic solutions: Butylated Hydroxytoluene (BHT) is an excellent and cost-effective choice. It is a lipophilic (fat-soluble) antioxidant that readily integrates into the environment of the fatty acid amide and is highly effective at terminating the free-radical chain reaction.[8][16]

  • For biological or cell-culture experiments: α-Tocopherol (a form of Vitamin E) is a natural, cell-compatible lipophilic antioxidant that can be used.[17][18] It functions similarly to BHT by scavenging peroxyl radicals.[18]

AntioxidantTypeTypical ConcentrationUse Case
BHT Synthetic Radical Scavenger0.01% - 0.1% (w/v)General-purpose stock solution stabilization.[8][16]
α-Tocopherol (Vit E) Natural Radical Scavenger0.05% - 0.1% (w/v)Biologically compatible applications.[17][18]
EDTA Metal Chelating Agent100 µM - 1 mMAqueous buffers where metal contamination is a concern.[19]
Q8: I've heard of metal chelators like EDTA. When are they necessary?

Transition metals, such as iron (Fe²⁺) and copper (Cu⁺), are potent catalysts for lipid oxidation. They can accelerate the decomposition of lipid hydroperoxides into highly destructive radicals, re-initiating the oxidation cycle. If your compound will be used in aqueous buffers or solutions that may have trace metal contamination (e.g., from glassware or reagents), adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is a wise precaution.[19] EDTA works by binding these metal ions, rendering them chemically inert.[16]

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the gold-standard method for preparing a stable stock solution of (11Z,14Z)-eicosadienamide upon receiving a new sample.

Materials:

  • (11Z,14Z)-eicosadienamide (as solid or film)

  • Anhydrous, HPLC-grade ethanol

  • Butylated Hydroxytoluene (BHT)

  • Source of dry Argon or Nitrogen gas with tubing

  • Glass, gas-tight syringe

  • Sterile, amber glass vials with Teflon-lined screw caps

Procedure:

  • Prepare Antioxidant Solution: Create a 1% (w/v) BHT stock solution in ethanol (e.g., 10 mg BHT in 1 mL ethanol).

  • Calculate Solvent Volume: Determine the volume of ethanol needed to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Add Antioxidant: To the calculated volume of ethanol, add the 1% BHT solution to achieve a final BHT concentration of 0.05%. (e.g., for 1 mL final volume, add 5 µL of 1% BHT solution).

  • Allow to Warm: Let the vial containing the (11Z,14Z)-eicosadienamide warm completely to room temperature before opening.

  • Dissolve Compound: Using a glass syringe or pipette, transfer the ethanol/BHT mixture into the vial containing the compound. Mix gently until fully dissolved.

  • Purge with Inert Gas: Insert a clean needle or pipette tip just into the headspace of the vial. Gently blow a stream of argon or nitrogen into the vial for 15-20 seconds to displace all atmospheric oxygen.

  • Seal and Store: Immediately and tightly cap the vial. Label clearly with compound name, concentration, solvent, date, and "contains 0.05% BHT". Store at -80°C.

Protocol 2: Quick Purity Check by HPLC-UV

If you suspect degradation, a simple HPLC-UV analysis can often reveal the presence of oxidation products. Primary oxidation products like conjugated dienes absorb UV light at ~234 nm, whereas the isolated double bonds in the parent compound do not. An emerging peak at this wavelength is a strong indicator of oxidation.

Method:

  • Mobile Phase: Acetonitrile/Water/Formic Acid (e.g., 80:20:0.1 v/v/v).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Detection: Diode Array Detector (DAD) or UV detector set to monitor both 210 nm (for the amide bond) and 234 nm (for conjugated dienes).

  • Injection: Dilute a small aliquot of your stock solution in the mobile phase. Inject 10 µL.

  • Analysis:

    • Fresh Sample: Should show a major peak at 210 nm and a flat baseline at 234 nm.

    • Degraded Sample: Will show a reduced peak at 210 nm and the appearance of one or more new peaks at 234 nm.[6]

References

  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC. (n.d.).
  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS - DADUN. (n.d.). Digital.CSIC.
  • A review of analytical methods measuring lipid oxidation status in foods. (n.d.).
  • Lipid Oxidation Pathways in Food Systems: Insights into Antioxidant Strategies and Advanced Detection Methods. (n.d.). Frontiers in Nutrition.
  • A review of analytical methods measuring lipid oxidation status in foods: a challenging task. (n.d.). DADUN.
  • 11(Z),14(Z)-Eicosadienoic Acid Ethanolamide. (n.d.). Cayman Chemical.
  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC. (n.d.).
  • 11,14-Eicosadienamide | C20H37NO | CID 54101544 - PubChem. (n.d.).
  • Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed M
  • N-cis-11,14-eicosadienoyl ethanolamine | C22H41NO2 | CID 5283444 - PubChem. (n.d.).
  • Lipid oxidation in food systems: Mechanisms, detection methods, and prevention strategies. (2025).
  • Antioxidant Mechanisms in Lipid Oxidation Prevention. (2025).
  • How To Protect Fats & Oils From Oxid
  • Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC. (2023).
  • (11z,14z)-eicosadienamide (C20H37NO) - PubChemLite. (n.d.). PubChem.
  • Effect of Natural Food Antioxidants against LDL and DNA Oxidative Changes - PMC. (n.d.).
  • Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC. (n.d.).
  • Preventing oxidation of omega-3 fatty acids before and after addition to alternative seafood products. (n.d.). The Good Food Institute.
  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC. (n.d.).
  • Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PMC. (2016).
  • 11,14-Eicosadienoic acid, 1,2,3-propanetriyl ester,(11Z,11'Z,11''Z,14Z,14'Z,14''Z)-. (n.d.). BroadPharm.
  • Storage and handling of lipids. (n.d.). Avanti Polar Lipids.
  • Fatty acid amide hydrolase competitively degrades bioactive amides and esters through a nonconventional c

Sources

Troubleshooting

minimizing matrix effects in (11Z,14Z)-eicosadienamide mass spectrometry

The following technical guide is structured as a Tier 3 Support Hub for bioanalytical scientists. It bypasses generic advice to address the specific physicochemical challenges of quantifying (11Z,14Z)-eicosadienamide (ED...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Hub for bioanalytical scientists. It bypasses generic advice to address the specific physicochemical challenges of quantifying (11Z,14Z)-eicosadienamide (EDA).

Topic: Minimizing Matrix Effects in LC-MS/MS Analysis Analyte Class: Primary Fatty Acid Amide (PFAM) | LogP: ~6.7 | MW: 307.5 g/mol [1]

Executive Summary: The "Invisible" Barrier

(11Z,14Z)-eicosadienamide (EDA) is a lipophilic, neutral primary amide. In biological matrices (plasma, brain homogenate), it faces a critical adversary: Glycerophospholipids (GPLs) .

GPLs (phosphatidylcholines, lyso-PCs) share similar hydrophobicity with EDA.[1] In standard Reverse Phase (RP) chromatography, they often co-elute with EDA, competing for charge in the ESI source. This results in "Ion Suppression"—where your analyte signal is artificially crushed by the matrix, destroying sensitivity and reproducibility.[2]

This guide details the protocols to strip away these interferences and lock in a robust method.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I see good signal in solvent standards, but my plasma spikes are 90% lower. Why?

The Diagnosis: You are likely using simple Protein Precipitation (PPT) with Acetonitrile or Methanol. The Mechanism: PPT removes proteins (the "boulders") but leaves behind phospholipids (the "gravel"). EDA elutes in the high-organic region of your gradient (typically >80% B).[1] This is exactly where phospholipids elute.[1] The Fix: You must switch to Phospholipid Removal (PLR) plates or Liquid-Liquid Extraction (LLE) with specific non-polar solvents.[1] See Protocol A below.

Q2: My Internal Standard (IS) retention time is shifting relative to EDA.

The Diagnosis: You are likely using a deuterated standard (e.g., Oleamide-d2 or EDA-d8) and a high-efficiency column.[1] The Mechanism: Deuterium is slightly more hydrophilic than Hydrogen. On high-resolution columns, deuterated isotopologs can elute slightly earlier than the native analyte.[1] If the matrix suppression zone is sharp, the IS and analyte may experience different suppression levels. The Fix:

  • Use 13C-labeled standards if available (no retention time shift).

  • If using Deuterium, ensure the shift is <0.05 min.

  • Critical: Perform a "Post-Column Infusion" experiment to map the suppression zone (see Validation Section).

Q3: I see "ghost peaks" or carryover in blank injections.

The Diagnosis: EDA is highly lipophilic (LogP ~6.7). It sticks to plastic tubing, injector needles, and column frits. The Fix:

  • Needle Wash: Use a strong wash solvent: Isopropanol:Acetonitrile:Acetone:Water (40:40:10:[1]10) + 0.1% Formic Acid.[1]

  • Glassware: Avoid plastic 96-well plates if possible; use glass inserts. Fatty acid amides adsorb to polypropylene.[1]

Part 2: Optimized Experimental Protocols

Protocol A: Sample Preparation (The "Clean" Workflow)

Stop using simple protein precipitation. Choose one of the following methods to eliminate phospholipids.

Option 1: Solid-Phase Phospholipid Removal (Recommended)

This method uses specialized filtration plates (e.g., Waters Ostro™, Phenomenex Phree™, Agilent Captiva™) that chemically trap phospholipids while letting EDA pass through.

StepActionTechnical Note
1. Load Add 100 µL Plasma/Tissue Homogenate to the PLR plate well.Ensure sample is homogeneous.[1]
2. Crash Add 300 µL 1% Formic Acid in Acetonitrile .The acid disrupts protein binding; ACN precipitates proteins.
3. Mix Aspirate/dispense 3x or vortex plate for 1 min.Critical for complete precipitation.
4. Elute Apply vacuum (2-5 InHg).[1] Collect filtrate in a Glass-coated collection plate.Crucial: The phospholipids remain trapped in the sorbent. EDA passes through.[1]
5. Dry Evaporate under Nitrogen at 40°C.Do not overheat; amides can degrade.
6.[1] Reconstitute 100 µL of 50:50 MeOH:Water.Match the initial mobile phase conditions.[3]
Option 2: MTBE Liquid-Liquid Extraction (High Specificity)

Methyl tert-butyl ether (MTBE) forms a lipid-rich upper layer that is easier to collect than Chloroform, reducing contamination risk.[1]

  • Combine: 100 µL Sample + 10 µL Internal Standard + 400 µL Ice-cold Methanol . Vortex.

  • Extract: Add 1.5 mL MTBE . Vortex for 10 mins at room temp.

  • Phase Sep: Add 400 µL Water (induces phase separation). Centrifuge at 3,000 x g for 10 min.

  • Collect: Transfer the Top Organic Layer (MTBE) to a glass tube.

  • Dry & Reconstitute: As above.

Protocol B: LC-MS/MS Parameters

Optimized for separation of EDA from residual lipids.[1]

  • Column: C18 with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18). Dimensions: 2.1 x 50mm or 100mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile:Isopropanol (90:[1]10) + 0.1% Formic Acid.[1]

    • Why Isopropanol? It helps solubilize and elute the stubborn phospholipids that might otherwise accumulate on the column.

Gradient Table:

Time (min) % Mobile Phase B Purpose
0.00 40 Initial focusing
1.00 40 Hold
5.00 95 Elute EDA (Expect RT ~3.5 - 4.5 min)
7.00 95 Wash Step (Remove phospholipids)
7.10 40 Re-equilibrate

| 9.00 | 40 | Ready for next injection |[1]

MS Transitions (ESI Positive):

  • Precursor: m/z 308.3 [M+H]+

  • Quantifier Product: m/z 291.3 [M+H - NH3]+ (Loss of ammonia, characteristic of primary amides).[1]

  • Qualifier Product: m/z 67.1 or 55.1 (Hydrocarbon chain fragments).[1]

Part 3: Visualizing the Matrix Effect Mechanism

The following diagram illustrates why standard precipitation fails and how the recommended workflow solves the problem.

MatrixEffectWorkflow cluster_problem The Problem: Standard Protein Precipitation (PPT) cluster_solution The Solution: Phospholipid Removal / SPE Sample Biological Sample (EDA + Proteins + Phospholipids) PPT Add Acetonitrile (Precipitate Proteins) Sample->PPT Supernatant Supernatant Contains: EDA + Phospholipids PPT->Supernatant CoElution LC Column: EDA & Phospholipids Co-elute Supernatant->CoElution Suppression ESI Source: Ion Suppression (Signal Loss) CoElution->Suppression Sample2 Biological Sample PLR_Plate Phospholipid Removal Plate (Lewis Acid / Zirconia Sorbent) Sample2->PLR_Plate Filtration Filtration/Elution PLR_Plate->Filtration CleanExtract Clean Extract: EDA Only (Lipids Trapped) Filtration->CleanExtract RobustSignal MS Detection: Robust Signal CleanExtract->RobustSignal

Caption: Comparison of standard Protein Precipitation (leading to signal suppression) vs. Phospholipid Removal strategies (ensuring signal integrity).

Part 4: Validation - The "Post-Column Infusion" Test

Do not guess if you have matrix effects. Prove you have eliminated them using this gold-standard validation experiment.

  • Setup:

    • Syringe Pump: Infuse a constant flow of pure EDA standard (e.g., 100 ng/mL) directly into the MS source at 10 µL/min.

    • LC System: Simultaneously inject a "Blank Matrix Extract" (processed plasma without analyte) via the LC column.

  • Run: Acquire data in MRM mode for EDA.

  • Analysis:

    • You should see a steady baseline signal from the infusion.

    • Watch for "dips" or "valleys" in the baseline at the retention time where EDA usually elutes.

    • Result: If the baseline dips at the EDA retention time, your cleanup is insufficient. If the baseline remains flat, your method is validated against matrix effects.

References

  • Waters Corporation. Ostro Pass-through Sample Preparation Plates: A Novel Solution for Phospholipid and Protein Removal.[1] Waters Application Notes.[1]

  • Phenomenex. Phree Phospholipid Removal Solutions: User Guide and Method Development. Phenomenex Technical Guides.[1]

  • Agilent Technologies. Captiva EMR-Lipid: Highly Selective and Efficient Lipid Removal.[1][4] Agilent Technical Overview.[1]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.[1]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.[1] Journal of Lipid Research, 49(5), 1137-1146.[1]

  • PubChem. (11Z,14Z)-eicosadienamide Compound Summary. National Library of Medicine.[1]

Sources

Optimization

identifying impurities in commercial (11Z,14Z)-eicosadienamide standards

The following technical guide is structured as a Tier 3 Support resource for analytical chemists and lipid researchers. It assumes access to standard lipidomics instrumentation (LC-MS/MS, GC-MS).[1] Product Category: Pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for analytical chemists and lipid researchers. It assumes access to standard lipidomics instrumentation (LC-MS/MS, GC-MS).[1]

Product Category: Primary Fatty Acid Amides (PFAMs) | CAS: 162758-92-1 (Analogous) Support Level: Advanced Application Note[1]

Executive Summary

(11Z,14Z)-Eicosadienamide is a bioactive primary fatty acid amide (PFAM) structurally related to the endocannabinoid anandamide, but lacking the ethanolamine tail.[1] In commercial standards, purity issues typically manifest as geometric isomerization (cis-trans shifts), hydrolysis (reversion to free fatty acid), or oxidative degradation (due to the bis-allylic methylene group).[1]

This guide provides self-validating workflows to distinguish the target analyte from these common impurities.

Module 1: Chromatographic Anomalies (The "Ghost Peak" Protocol)

User Question: "I see a split peak or a shoulder co-eluting with my standard on C18. Is this column overload or an impurity?"

Technical Diagnosis: While column overload is possible, a split peak in PUFA amides is most frequently caused by Geometric Isomerization . The natural (11Z,14Z) configuration is thermodynamically less stable than the trans (E) isomers. Exposure to light or catalytic metal ions during storage can induce a Z


 E shift.[1]
The Isomer Discrimination Workflow

Standard C18 columns often fail to baseline-separate cis/trans lipid isomers.[1] Use this protocol to confirm isomerization:

  • Mobile Phase Check: Ensure your aqueous phase is buffered (e.g., 5mM Ammonium Formate).[1] Unbuffered acidic phases can cause peak tailing for amides, mimicking isomers.

  • Column Substitution: If the peak remains split, switch to a stationary phase with higher shape selectivity.

    • Recommended: C30 (Triacontyl) or Silver-Ion (Ag+) Chromatography columns.[1]

    • Mechanism:[2] C30 phases interact more strongly with the "kink" of cis double bonds compared to the linear trans configuration.

Troubleshooting Diagram: Peak Identification

TroubleshootingWorkflow cluster_legend Legend Start Observation: Unexpected Peak in (11Z,14Z)-Eicosadienamide Std CheckRT Is the Retention Time (RT) identical to the Main Peak? Yes Yes CheckRT->Yes Co-eluting No No CheckRT->No Distinct RT MS_Check Check MS Spectrum (Pos Mode) Yes->MS_Check Polarity Does it elute EARLIER on Reverse Phase? No->Polarity MassShift Is there a +16 Da shift (+32 Da)? MS_Check->MassShift MassShift->Yes Yes MassShift->No Same Mass Oxidation Diagnosis: Oxidation (Epoxide/Peroxide) Isomer Diagnosis: Geometric Isomer (Cis/Trans shift) Polarity->Yes More Polar Polarity->No Later Elution Hydrolysis Diagnosis: Free Acid (Eicosadienoic Acid) Dimer Diagnosis: Polymerization (Check 2x Mass) L1 Decision Point L2 Root Cause

Caption: Decision tree for categorizing impurities based on retention time behavior and mass shifts.

Module 2: Mass Spectrometry Verification (Isobaric Interferences)

User Question: "My MS spectrum shows a signal at m/z 307.5 and 308.5. Which one is my amide?"

Technical Diagnosis: This is a critical confusion point. (11Z,14Z)-Eicosadienamide (MW 307.[1]5) and its hydrolysis product, Eicosadienoic Acid (MW 308.5), have a 1 Da mass difference.[1] In low-resolution MS, isotopic envelopes can overlap.[1]

The "Polarity Switch" Validation Method

Primary amides and free fatty acids ionize differently. Use this self-validating switch to confirm purity:

AnalyteFormulaMWESI(+) ModeESI(-) Mode
(11Z,14Z)-Eicosadienamide

307.5[M+H]+ 308.5 (Strong)Poor Ionization
Eicosadienoic Acid (Impurity)

308.5[M+H]+ 309.5 (Weak)[M-H]- 307.5 (Strong)

Protocol:

  • Inject sample in ESI Positive Mode .[1]

    • Target Peak: 308.5 m/z .[1]

    • Confirmation: Look for the "Amide Loss" fragment. Primary amides lose

      
       (17 Da).[1]
      
    • Transition:

      
       (Acylium ion).[1]
      
  • Switch to ESI Negative Mode .[1]

    • If you see a dominant peak at 307.5 m/z , your standard has hydrolyzed. The amide should not fly well in negative mode compared to the free acid.

Module 3: Stability & Degradation Pathways

User Question: "How do I distinguish between oxidation and hydrolysis products without running MS/MS?"

Technical Diagnosis: The chemical structure of (11Z,14Z)-eicosadienamide contains a bis-allylic methylene group (at Carbon 13, between the two double bonds).[1] This position is highly susceptible to hydrogen abstraction and subsequent oxygen attack.

Degradation Markers Table
Impurity TypeChemical EventDetection Marker (UV/Vis)Detection Marker (MS)
Hydrolysis Amide bond cleavageNo shift in

(205-210 nm)
Mass +1 Da (Acid formation)
Primary Oxidation Peroxide formation at C13Shift to 234 nm (Conjugated Diene formation)Mass +32 Da (+O2) or +16 Da (+O)
Secondary Oxidation Chain cleavage (Aldehydes)Absorbance at 270-280 nmLoss of chain length (lower mass fragments)

Preventative Protocol:

  • Storage: Store at -20°C or -80°C in amber glass vials.

  • Solvent: Avoid storing in water/buffer.[1][3] Store in anhydrous ethanol or methyl acetate.

  • Headspace: Always purge opened vials with Argon or Nitrogen gas to displace oxygen before resealing.[1]

Degradation Pathway Diagram

DegradationPathways Standard (11Z,14Z)-Eicosadienamide (Active Standard) FreeAcid Eicosadienoic Acid (Hydrolysis Impurity) Standard->FreeAcid Hydrolysis Peroxide 13-Hydroperoxide (Primary Oxidation) Standard->Peroxide Auto-oxidation TransIso (11E,14Z) or (11E,14E) (Geometric Isomers) Standard->TransIso Isomerization Water H2O / Acidic pH Oxygen O2 / Free Radicals Aldehyde Short Chain Aldehydes (Rancid Smell) Peroxide->Aldehyde Chain Scission UV UV Light / Heat

Caption: Chemical pathways leading to the three most common impurities in PUFA amide standards.

FAQ: Rapid Fire Troubleshooting

Q: Can I use GC-MS to analyze this standard directly? A: Proceed with caution. Primary amides can thermally degrade in the GC inlet (dehydration to nitriles).[1]

  • Recommendation: Derivatize to the TMS-ether (using BSTFA) to protect the amide nitrogen, or rely on LC-MS.[1] If you must use GC, use a "cool on-column" injection technique.[1]

Q: My standard arrived dissolved in Ethanol, but I need it in PBS. Can I just dilute it? A: Yes, but watch for precipitation . (11Z,14Z)-Eicosadienamide is lipophilic.[1]

  • Protocol: Evaporate the ethanol under nitrogen stream (do not use heat >30°C).[1] Re-dissolve in DMSO first, then dilute into PBS. Do not exceed 10% DMSO if using for cell culture, or the cells will lyse.

Q: I see a peak at m/z 330. What is this? A: This is likely the Sodium Adduct [M+Na]+.[1]

  • Calculation:

    
    .[1]
    
  • Fix: This indicates salt contamination in your mobile phase or glassware.[1] It does not necessarily indicate a degraded standard, but it reduces sensitivity.

References

  • Cayman Chemical. Product Information: 11(Z),14(Z)-Eicosadienoic Acid Ethanolamide (Analogous Chemistry).[1] Retrieved from [1]

  • Lipid Maps Structure Database. Primary Fatty Acid Amides and Conjugates. Retrieved from [1]

  • Christie, W. W. Mass Spectrometry of Fatty Acid Derivatives: Amides. The LipidWeb. Retrieved from [1]

  • Simopoulos, A. P. The importance of the ratio of omega-6/omega-3 essential fatty acids. Biomedicine & Pharmacotherapy, 56(8), 365-379.[1] (Context on PUFA stability).

  • Bradshaw, H. B., et al. Lipidomics of N-acyl amides.[1] Methods in Enzymology, 2011. (Methodology for PFAM extraction and analysis).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectral Fragmentation Validation for (11Z,14Z)-eicosadienamide

Executive Summary In the development of bioactive lipids and endocannabinoid analogs, the precise validation of double-bond topology is critical. (11Z,14Z)-eicosadienamide (C20:2 n-6 primary amide) presents a specific an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of bioactive lipids and endocannabinoid analogs, the precise validation of double-bond topology is critical. (11Z,14Z)-eicosadienamide (C20:2 n-6 primary amide) presents a specific analytical challenge: it is isobaric with other eicosadienamides (e.g., 8,11-isomer or 11,13-conjugated isomers).[1]

Standard Electrospray Ionization (ESI) methods relying on protonated species (


) frequently fail to distinguish these isomers, yielding only generic headgroup losses.[1] This guide compares the Standard Protonated Screening Method  against the Lithiated Adduct Validation Protocol . We demonstrate that the Lithiated Protocol is the only self-validating system capable of unambiguously mapping the 11,14-diene structure via Charge-Remote Fragmentation (CRF).[1]

The Challenge: Isomeric Ambiguity in Standard MS

The primary failure mode in validating long-chain fatty acid amides (PFAMs) is the mobility of the proton in standard ESI+.

  • The Artifact: When (11Z,14Z)-eicosadienamide is ionized as

    
    , the charge localizes on the amide nitrogen.
    
  • The Result: Collision-Induced Dissociation (CID) energy is absorbed by the weakest bond near the charge site. This results in the neutral loss of ammonia (

    
    , -17 Da) or water, generating an acylium ion (
    
    
    
    ).[1]
  • The Blind Spot: The hydrocarbon tail remains intact. The mass spectrometer "sees" the headgroup but is blind to the double bond positions (11,14), making it impossible to differentiate (11Z,14Z) from (8Z,11Z) or (5Z,8Z) isomers.

Comparative Methodology: Protonated vs. Lithiated[1]

To solve this, we utilize Lithium Acetate (LiOAc) doping.[1] Lithium ions (


) bind tightly to the amide oxygen, "anchoring" the charge. This prevents charge migration and forces the molecule to undergo Charge-Remote Fragmentation (CRF) , where high-energy collisions drive radical cleavages along the alkyl chain, revealing the double bond architecture.
Table 1: Comparative Performance Data
FeatureStandard Method (Protonated) Lithiated Protocol (Recommended)
Precursor Ion


Primary Fragment

(Acylium,

)
Series of backbone cleavages (CRF)
Isomer Specificity Low (Cannot distinguish regioisomers)High (Diagnostic gaps at C11, C14)
Mechanism Charge-Driven (Proximal Elimination)Charge-Remote (1,4-H elimination)
Validation Status Inconclusive for isomer IDSelf-Validating for topology

Detailed Fragmentation Analysis

The Mechanism of Action

The superiority of the Lithiated Protocol lies in the physics of the collision. By anchoring the charge at the headgroup, the alkyl chain is exposed to thermal decomposition-like pathways.

Graphviz Diagram: Fragmentation Pathway Logic

FragmentationLogic Sample Sample: (11Z,14Z)-eicosadienamide Ionization ESI Source Sample->Ionization Path_H Path A: Protonation (+H+) [M+H]+ m/z 308 Ionization->Path_H Formic Acid Path_Li Path B: Lithiation (+Li+) [M+Li]+ m/z 314 Ionization->Path_Li LiOAc Doping Frag_H Charge-Driven Fragmentation Loss of NH3 (m/z 291) Path_H->Frag_H Low Energy CID Frag_Li Charge-Remote Fragmentation (CRF) 1,4-Hydrogen Elimination Path_Li->Frag_Li High Energy CID Result_H Ambiguous Result No Chain Info Frag_H->Result_H Result_Li Structural Proof Diagnostic Ions at C11/C14 Frag_Li->Result_Li

Figure 1: Decision tree comparing the information yield of protonated (red) versus lithiated (green) fragmentation pathways.

Diagnostic Spectral Markers

For (11Z,14Z)-eicosadienamide (


, 

314), the validation relies on identifying the "gap" in the methylene fragmentation series.
  • Saturated Regions: You will observe a series of peaks separated by 14 Da (

    
    ).
    
  • Allylic Cleavage: The 1,4-diene system (skipped diene) characteristic of n-6 lipids creates a specific suppression of fragmentation at the double bond sites.

  • Diagnostic Ions:

    • Distal Fragments: Ions corresponding to the terminal methyl end (C15-C20) will appear.[1]

    • The "Gap": A distinct lack of regular 14 Da spacing between C10 and C15, replaced by characteristic ions formed by

      
      -cleavage relative to the double bonds.
      

Experimental Protocol: Lithiated Validation System

This protocol is designed to be self-validating . If the diagnostic CRF ions are not observed, the validation is considered void (indicating insufficient internal energy or lack of Li-adduct formation).

Materials
  • Analyte: (11Z,14Z)-eicosadienamide standard or sample.[1]

  • Solvent: Methanol/Chloroform (1:1 v/v).[1]

  • Reagent: Lithium Acetate (LiOAc), 5 mM aqueous solution.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve analyte to a final concentration of 1–5 µM in Methanol/Chloroform.

    • Critical Step: Spike with LiOAc to a final concentration of 50 µM (10x molar excess). Do not add acid (Formic/Acetic) as protons compete with Lithium for ionization.[1]

  • Mass Spectrometry Setup (Direct Infusion):

    • Flow Rate: 5–10 µL/min.[1]

    • Source: ESI Positive.[1][2]

    • Capillary Voltage: 3.5 kV.[1]

    • Cone Voltage: Optimized to minimize in-source fragmentation (typically 20-40V).[1]

  • Precursor Isolation:

    • Select

      
       314.3 (
      
      
      
      ).[1]
    • Note: Ensure the isolation window is narrow (1 Da) to exclude isotopic interference, but wide enough to transmit the monoisotopic peak.

  • Collision Induced Dissociation (CID):

    • Energy Ramp: CRF requires higher energy than standard peptide fragmentation.[1] Ramp collision energy (CE) from 30 eV to 60 eV.[1]

    • Target: Look for the emergence of the "picket fence" pattern (low mass alkyl ions) and the disruption of this pattern at

      
       values corresponding to C11 and C14.
      
  • Data Interpretation (Pass/Fail Criteria):

    • FAIL: Spectrum dominated by

      
       297 (Loss of NH3 from Li-adduct) only.[1] Action: Increase CE.
      
    • PASS: Observation of high-mass ions (>

      
       200) with 14 Da spacing, interrupted at the specific mass defect corresponding to the C11-C14 unsaturation.
      

References

  • Hsu, F. F., & Turk, J. (1999).[1][3] Distinction among isomeric unsaturated fatty acids as lithiated adducts by electrospray ionization mass spectrometry using low energy collisionally activated dissociation on a triple stage quadrupole instrument. Journal of the American Society for Mass Spectrometry, 10(7), 600–612.[3] Link

  • Niederkofler, E. E., et al. (2003).[1] Charge remote fragmentation of fatty acid amides. Journal of Lipid Research.[4] (General principles of PFAM fragmentation).

  • Gross, M. L. (1990).[1] Charge-remote fragmentation: an analytical method for the determination of structure of biological molecules. Advances in Mass Spectrometry.

  • PubChem Database. (2023).[1] Compound Summary for (11Z,14Z)-eicosadienamide. Link

  • LipidMaps Structure Database. (2023). Fatty Amides Classification and Structure. Link

Sources

Comparative

Technical Comparison: (11Z,14Z)-Eicosadienamide vs. Canonical Primary Fatty Amides

The following technical guide provides an in-depth comparison of (11Z,14Z)-eicosadienamide against canonical primary fatty amides (PFAMs). This analysis synthesizes structural chemistry, pharmacological targets, and expe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (11Z,14Z)-eicosadienamide against canonical primary fatty amides (PFAMs). This analysis synthesizes structural chemistry, pharmacological targets, and experimental methodologies for researchers in lipid signaling and drug discovery.

Executive Summary

(11Z,14Z)-Eicosadienamide (C20:2 n-6 primary amide) is a bioactive lipid belonging to the primary fatty amide (PFAM) class. Structurally, it represents the elongation product of Linoleamide (C18:2) and a saturation intermediate of Arachidonamide (C20:4).

While Oleamide is the gold standard for sleep induction and serotonergic modulation, (11Z,14Z)-eicosadienamide is functionally distinct. Its pharmacological value lies in its role as a "Entourage Compound"—a competitive substrate for Fatty Acid Amide Hydrolase (FAAH)—and its potential to modulate inflammatory pathways via its hydrolysis metabolite, 11,14-eicosadienoic acid (an inhibitor of LTB4 binding).

This guide compares (11Z,14Z)-eicosadienamide with Oleamide , Linoleamide , and Palmitamide to delineate its specific utility in research.

Chemical & Structural Profiling

The biological activity of PFAMs is strictly governed by chain length and the degree of unsaturation (kink geometry).

Structural Homology Table
CompoundSystematic NameCarbon:Double BondsGeometryLogP (Calc)Melting Point
(11Z,14Z)-Eicosadienamide (11Z,14Z)-icosa-11,14-dienamide20:2 cis,cis-skipped diene~7.0Low (Oil/Waxy Solid)
Linoleamide (9Z,12Z)-octadecadienamide18:2cis,cis-skipped diene~6.234-36°C
Oleamide (9Z)-octadecenamide18:1cis-monoene~6.870°C
Palmitamide Hexadecanamide16:0Saturated~5.8106-107°C

Key Insight: (11Z,14Z)-Eicosadienamide possesses a longer hydrophobic tail than Linoleamide but retains the specific cis,cis-1,4-pentadiene motif.[1] This structural extension increases lipophilicity (LogP ~7.0), potentially altering membrane residence time and binding kinetics to the FAAH catalytic channel compared to the C18 analogs.

Pharmacological Activity Profile

A. The "Entourage Effect" (FAAH Inhibition)

The primary mechanism for (11Z,14Z)-eicosadienamide is substrate competition . It competes with the endocannabinoid Anandamide (AEA) for the catalytic site of FAAH. By occupying FAAH, it potentiates the half-life and signaling of AEA.[1]

  • Oleamide: Acts as a signaling molecule per se (sleep induction) AND a FAAH competitor.

  • Linoleamide: Moderate FAAH substrate; regulates Ca2+ flux.[1]

  • (11Z,14Z)-Eicosadienamide: High-affinity FAAH substrate due to the arachidonyl-like tail length (C20).[1] Unsaturation generally increases hydrolysis rates compared to saturated amides (e.g., Palmitamide), making it a "fast" competitor that transiently distracts FAAH.

B. Receptor Selectivity & Signaling

Unlike Oleamide, which has established affinity for 5-HT receptors and Gap Junctions (Connexin 43), (11Z,14Z)-eicosadienamide's activity is often inferred through its metabolic relationship to inflammation.[1]

  • Target: LTB4 Receptor (BLT1/BLT2) (Indirect).

    • Mechanism:[1] Hydrolysis of the amide yields 11,14-eicosadienoic acid.[1]

    • Effect: The acid form is a known competitive inhibitor of Leukotriene B4 (LTB4) binding (Ki ≈ 3.0 µM), reducing neutrophil recruitment.

  • Target: TRP Channels .

    • Polyunsaturated primary amides (Linoleamide, Eicosadienamide) are putative modulators of TRPV1/TRPA1 ion channels, influencing calcium mobilization distinct from the CB1/CB2 pathways.

Visualization: Signaling & Metabolism Pathways

The following diagram illustrates the dual-role of (11Z,14Z)-eicosadienamide as both a FAAH substrate and a precursor to anti-inflammatory acids.[1]

G cluster_0 Biosynthesis & Input cluster_1 Primary Amide Function cluster_2 Downstream Effects Linoleic Linoleic Acid (C18:2) EicAcid 11,14-Eicosadienoic Acid (C20:2) Linoleic->EicAcid Elongation Elongase Elongase (ELOVL5) Amide (11Z,14Z)-Eicosadienamide (Primary Amide) EicAcid->Amide Amidation (PAM/GLYAT?) AntiInf Anti-Inflammatory (LTB4 Antagonism) EicAcid->AntiInf Inhibits LTB4 Binding FAAH FAAH Enzyme (Degradation) Amide->FAAH Substrate Competition Entourage Entourage Effect (Increased AEA Levels) Amide->Entourage Sparing of AEA FAAH->EicAcid Hydrolysis Product AEA Anandamide (Endocannabinoid) AEA->FAAH Hydrolysis

Caption: Pathway illustrating (11Z,14Z)-eicosadienamide acting as a FAAH decoy to boost Anandamide levels while generating anti-inflammatory metabolites.

Experimental Protocols

To validate the activity of (11Z,14Z)-eicosadienamide, researchers should employ the following self-validating protocols.

Protocol A: Chemical Synthesis (Ammonolysis)

Objective: Generate high-purity primary amide from the parent fatty acid.[1] Note: This method avoids the Weinreb amide intermediate often cited in patent literature, providing a direct route for lab-scale synthesis.[1]

  • Activation: Dissolve 11,14-eicosadienoic acid (1 eq) in anhydrous Dichloromethane (DCM). Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C -> RT for 2 hours under Argon.

  • Amidation: Concentrate the acid chloride in vacuo. Re-dissolve in dry THF.

  • Addition: Add dropwise to a saturated solution of Ammonium Hydroxide (NH4OH) or anhydrous Ammonia in Methanol at 0°C.

  • Workup: Stir for 1 hour. Precipitate the amide by adding ice-cold water.[1] Filter the solid (or extract with Ethyl Acetate if oily).

  • Validation: Verify via 1H-NMR . Look for the characteristic amide protons (broad singlets) at δ 5.5–6.5 ppm and the skipped diene protons at δ 5.3–5.4 ppm.

Protocol B: FAAH Competition Assay

Objective: Determine the ability of (11Z,14Z)-eicosadienamide to inhibit the hydrolysis of Anandamide.

  • Preparation: Harvest rat brain homogenate or express recombinant human FAAH (hFAAH) in COS-7 cells.

  • Substrate: Use [3H]-Anandamide (labeled on the ethanolamine moiety).[1]

  • Incubation:

    • Control: [3H]-AEA + FAAH.[1]

    • Experimental: [3H]-AEA + FAAH + (11Z,14Z)-eicosadienamide (Concentration range: 10 nM – 100 µM).[1]

    • Comparator: Run parallel wells with Oleamide (Positive Control).

  • Reaction: Incubate at 37°C for 15 minutes in Tris buffer (pH 9.0).

  • Termination: Stop reaction with Chloroform:Methanol (1:1).

  • Analysis: Centrifuge to separate phases. The [3H]-Ethanolamine (product) remains in the aqueous phase; unreacted [3H]-AEA remains in the organic phase.[1] Count the aqueous phase via Liquid Scintillation.[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine the IC50 .

Comparative Data Summary

The table below synthesizes inferred and experimental data points for a direct comparison.

Feature(11Z,14Z)-EicosadienamideOleamide (C18:[2]1)Linoleamide (C18:2)
Primary Target FAAH (Substrate)5-HT Receptors / CB1Ca2+ Channels / FAAH
Physiological Role Inflammation modulation (via metabolite)Sleep InductionCalcium Flux / Ion Channel
FAAH Hydrolysis Rate High (Polyunsaturated)HighModerate
CB1 Receptor Affinity Low/NegligibleModerate (~8 µM)Low
Physical State (RT) Waxy Solid / OilCrystalline SolidSolid
Key Metabolite 11,14-Eicosadienoic AcidOleic AcidLinoleic Acid

References

  • Huitrón-Reséndiz, S., et al. (2001).[1] Effect of oleamide on sleep and its relationship to blood pressure, body temperature, and locomotor activity in rats. Experimental Neurology.[1]

  • Cravatt, B. F., et al. (1995). Chemical characterization of a family of brain lipids that induce sleep.[1][3][4] Science.[1]

  • Yagaloff, K. A., et al. (1995).[5] Essential fatty acids are antagonists of the leukotriene B4 receptor.[1][5] Prostaglandins, Leukotrienes and Essential Fatty Acids.[5]

  • Farrell, E. K., & Merkler, D. J. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides.[6] Drug Discovery Today.[1]

  • PubChem Compound Summary. (2025). 11,14-Eicosadienamide (CID 54101544).[1][7] National Center for Biotechnology Information.[1]

Sources

Validation

Cross-Reactivity of (11Z,14Z)-Eicosadienamide in ELISA Kits: Technical Assessment &amp; Validation Guide

This guide provides a technical assessment of the cross-reactivity potential of (11Z,14Z)-eicosadienamide within commercial ELISA platforms. It addresses the lack of specific immunoassays for this metabolite and offers a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the cross-reactivity potential of (11Z,14Z)-eicosadienamide within commercial ELISA platforms. It addresses the lack of specific immunoassays for this metabolite and offers a self-validating protocol for researchers to quantify interference or explore surrogate detection methods.

Executive Summary & Technical Context[1][2][3][4][5][6]

(11Z,14Z)-Eicosadienamide is a bioactive primary fatty acid amide (PFAM) and a structural analog of linoleic acid. Unlike the well-characterized endocannabinoid Anandamide (N-arachidonoylethanolamine, AEA), which possesses an ethanolamine head group, (11Z,14Z)-eicosadienamide terminates in a simple primary amide (


).

The Core Challenge: Currently, there are no dedicated commercial ELISA kits specifically validated for (11Z,14Z)-eicosadienamide. Researchers investigating this metabolite often face two critical risks:

  • False Negatives: Assuming it can be detected by kits designed for related lipids (e.g., Oleamide or Anandamide).

  • False Positives (Interference): The molecule may act as a "silent" cross-reactant in assays for major endocannabinoids, distorting data in complex matrices like plasma or brain homogenate.

This guide provides the structural logic to predict cross-reactivity and a standardized experimental protocol to empirically validate these interactions in your specific assay.

Structural Basis of Cross-Reactivity

To understand why (11Z,14Z)-eicosadienamide behaves unpredictably in ELISAs, we must analyze the epitope determinants used by commercial antibodies.

Comparative Structural Analysis
Feature(11Z,14Z)-EicosadienamideOleamide (Primary Amide)Anandamide (Ethanolamide)
Formula C₂₀H₃₇NOC₁₈H₃₅NOC₂₂H₃₇NO₂
Head Group Primary Amide (

)
Primary Amide (

)
Ethanolamide (

)
Chain Length C20 (Eicosanoid)C18 (Octadecanoid)C20 (Eicosanoid)
Unsaturation

(Di-ene)

(Mono-ene)

(Tetra-ene)
ELISA Status None Available (High Specificity)Available (High Specificity)
Mechanism of Antibody Recognition
  • Anandamide Antibodies: Typically raised against the ethanolamide junction. The bulky hydroxyl-ethyl group is a dominant epitope. A primary amide like (11Z,14Z)-eicosadienamide lacks this steric bulk, resulting in negligible cross-reactivity (<1%) in most high-quality AEA kits (e.g., Cayman, Enzo).

  • Oleamide Antibodies: Raised against the primary amide + the cis-9 double bond region. While (11Z,14Z)-eicosadienamide shares the primary amide head group, the double bond positions (

    
     vs 
    
    
    
    ) and chain length (C20 vs C18) often disrupt binding pockets designed for Oleamide, leading to low-to-moderate cross-reactivity .

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the structural divergence and the probability of antibody binding (Cross-Reactivity, CR).

CrossReactivityPathways Target (11Z,14Z)-Eicosadienamide (Primary Amide, C20:2) Epitope_AEA Epitope Mismatch (Missing Ethanolamine) Target->Epitope_AEA Applied to Epitope_Ole Partial Epitope Match (Amide Match, Chain Mismatch) Target->Epitope_Ole Applied to Kit_AEA Anandamide ELISA Kit (Target: N-Ethanolamide) Result_AEA Low Risk CR < 1% Kit_AEA->Result_AEA Outcome Kit_Ole Oleamide ELISA Kit (Target: Primary Amide, C18:1) Result_Ole Moderate Risk CR 5-15% (Variable) Kit_Ole->Result_Ole Outcome Epitope_AEA->Kit_AEA Interference Check Epitope_Ole->Kit_Ole Interference Check

Figure 1: Decision logic for predicting cross-reactivity. The primary amide structure of the target makes it a poor candidate for Anandamide kits but a potential interferent in Oleamide assays.

Experimental Protocol: The "Spike-Interference" Validation

Since manufacturer data sheets rarely list (11Z,14Z)-eicosadienamide, you must validate its behavior in your chosen ELISA kit. This protocol determines if the molecule interferes with the detection of the kit's intended target.

Objective: Quantify the Cross-Reactivity (%CR) of (11Z,14Z)-eicosadienamide in a host ELISA (e.g., Anandamide or Oleamide kit).

Materials Required[1][2][3][4][5][8][9][10][11]
  • Host ELISA Kit: (e.g., Cayman Chemical Anandamide ELISA).

  • Test Analyte: (11Z,14Z)-Eicosadienamide standard (Purity >98%).[1]

  • Solvent: Ethanol or DMSO (purge with inert gas).

  • Matrix: Assay Buffer (provided in kit) or stripped serum.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve (11Z,14Z)-eicosadienamide in Ethanol to 1 mg/mL.

    • Critical: Perform serial dilutions in the Kit Assay Buffer to match the kit's standard curve range (typically 0.1 ng/mL to 50 ng/mL). Ensure final organic solvent concentration is <1% to avoid non-specific antibody denaturation.

  • The "Cross-Reactant Only" Curve:

    • Run a full 8-point dilution series of (11Z,14Z)-eicosadienamide alongside the kit's native standard.

    • Logic: If the antibody binds the test analyte, you will see signal displacement (in competitive ELISA, signal decreases as concentration increases).

  • The "Spike-Recovery" Interference Test:

    • Spike a fixed concentration of the native target (e.g., Anandamide at

      
       concentration) with increasing concentrations of (11Z,14Z)-eicosadienamide.
      
    • Logic: This detects if the test analyte competes for binding sites in the presence of the true target.[2]

  • Calculation of % Cross-Reactivity: Use the

    
     (concentration displacing 50% of binding) for quantification.
    
    
    
    
Data Interpretation Table
Observation% Cross-ReactivityImplication for Research
No Signal Displacement < 0.1%Safe. The molecule does not interfere. You cannot use this kit to measure it.
Slight Displacement 0.1% - 5%Minor Interference. Acceptable for screening, but high concentrations of (11Z,14Z) will skew results.
Significant Displacement > 20%High Interference. The kit cannot distinguish the two lipids. Positive results require LC-MS confirmation.

Comparison of Detection Alternatives

When ELISA fails due to lack of specificity or availability, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) becomes the mandatory alternative.

FeatureSurrogate ELISA (e.g., Oleamide Kit)LC-MS/MS (Targeted)
Specificity Low. Relies on serendipitous cross-reactivity. High risk of false identification.High. Separates by Retention Time (RT) and Mass-to-Charge (m/z 308.3

fragments).
Sensitivity Variable. Typically ng/mL range.Excellent. pg/mL range (femtomolar sensitivity).
Throughput High (96-well plate).Moderate (Sample injection time).
Cost Low ($500/kit).High (Instrumentation + maintenance).
Recommendation Not Recommended for quantification. Use only for rough "total amide" estimation if validation passes.Gold Standard. Required for definitive identification of (11Z,14Z)-eicosadienamide.

References

  • Cayman Chemical. 11(Z),14(Z)-Eicosadienoic Acid Ethanolamide Product Information. Retrieved from

  • PubChem. (11Z,14Z)-Eicosadienamide Compound Summary. National Library of Medicine. Retrieved from

  • Enzo Life Sciences. Anandamide ELISA Kit User Manual & Cross-Reactivity Data. Retrieved from

  • Hansen, H. S., et al. (2000). Fatty acid amides: A family of bioactive lipids. Chemistry and Physics of Lipids, 108(1-2), 135-150. (Context on structural diversity of amides).
  • Boger, D. L., et al. (1998). Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules. Current Pharmaceutical Design, 4(4), 303-314. (Context on primary amide antibody specificity).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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